molecular formula C7H8OS B6588940 1-(4-methylthiophen-3-yl)ethan-1-one CAS No. 69213-94-1

1-(4-methylthiophen-3-yl)ethan-1-one

Cat. No.: B6588940
CAS No.: 69213-94-1
M. Wt: 140.20 g/mol
InChI Key: MWJUEDMZAKLZPT-UHFFFAOYSA-N
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Description

1-(4-Methylthiophen-3-yl)ethan-1-one, with the CAS Number 69213-94-1 , is a high-purity organic compound serving as a versatile building block in medicinal chemistry and materials science research. This ketone, with the molecular formula C7H8OS and a molecular weight of 140.20 , is characterized by a thiophene ring system, a privileged scaffold in drug discovery. The structural information, defined by the SMILES string CC1=CSC=C1C(=O)C , confirms the acetyl group adjacent to the methyl-substituted thiophene. This specific arrangement makes it a valuable precursor for the synthesis of more complex heterocyclic systems . Its research utility is underscored by its appearance in numerous patent applications, indicating active investigation in various innovative fields . Researchers leverage this compound as a key intermediate in developing potential pharmaceuticals, agrochemicals, and organic materials. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals .

Properties

CAS No.

69213-94-1

Molecular Formula

C7H8OS

Molecular Weight

140.20 g/mol

IUPAC Name

1-(4-methylthiophen-3-yl)ethanone

InChI

InChI=1S/C7H8OS/c1-5-3-9-4-7(5)6(2)8/h3-4H,1-2H3

InChI Key

MWJUEDMZAKLZPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC=C1C(=O)C

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The Willgerodt-Kindler reaction, traditionally used for synthesizing thioamides, has been adapted for thiophene derivatives under phase-transfer conditions. This one-pot method involves cyclization of 3-chloroacrylaldehyde precursors with sulfur and morpholine, followed by acetylation. The mechanism proceeds via nucleophilic attack of sulfur on the α,β-unsaturated aldehyde, forming a thiophene intermediate. Subsequent acylation introduces the ketone group at position 3.

Synthetic Procedure

A representative synthesis of 1-(5-(4-chlorophenyl)-2-methylthiophen-3-yl)ethan-1-one illustrates this approach:

  • Starting Material : 3-Chloro-2-methylacrylaldehyde (10 mmol) dissolved in dry toluene.

  • Reagents : Acetic anhydride (20 mmol) and SnCl₄ (20 mmol) added at 0–5°C.

  • Reaction Conditions : Stirred at 20°C for 4 hours, followed by acidification with 10% HCl.

  • Workup : Organic layer separation, drying (Na₂SO₄), and recrystallization from ethanol.

Yield : 41%.

Table 1: Optimization Parameters for Willgerodt-Kindler Synthesis

ParameterOptimal RangeImpact on Yield
Temperature0–20°CPrevents side reactions
Catalyst (SnCl₄)20 mmol per 10 mmol substrateEnhances cyclization
SolventDry tolueneImproves intermediate stability

Gewald Reaction-Based Synthesis

Reaction Overview

The Gewald reaction constructs 2-aminothiophenes from cyanoacetones and α-mercaptoaldehyde dimers. While inherently producing 2-amino derivatives, this method offers a foundational route for 3-acetylthiophenes, which can be modified post-synthesis.

Procedure for 1-(2-Amino-4-methyl-3-thienyl)ethan-1-one

  • Reactants : Cyanoacetone (25 mmol) and 1,4-dithianyl-2,5-diol (12.5 mmol) in DMF.

  • Conditions : Heated to 60°C for 5 hours with triethylamine.

  • Workup : Solvent evaporation, recrystallization (cyclohexane/CH₂Cl₂).

Yield : 41%.

Friedel-Crafts Acylation Strategy

Mechanistic Basis

Friedel-Crafts acylation, while less common for thiophenes due to their moderate reactivity, can be employed with electron-donating substituents. The 4-methyl group activates position 3 for electrophilic attack, enabling direct acylation.

Experimental Protocol (Hypothetical)

  • Substrate : 4-Methylthiophene (10 mmol) in dichloromethane.

  • Acylating Agent : Acetyl chloride (12 mmol) with AlCl₃ (15 mmol).

  • Conditions : Reflux at 40°C for 12 hours.

  • Workup : Quenching with ice-water, extraction (DCM), column chromatography.

Theoretical Yield : ~35–50% (estimated from analogous thiophene acylations).

Table 2: Comparative Analysis of Methods

MethodYieldAdvantagesLimitations
Willgerodt-Kindler41%One-pot synthesis, scalableRequires SnCl₄, toxic byproducts
Gewald Reaction41%High regioselectivityAmino group removal needed
Friedel-Crafts~40%Direct acylationLow reactivity, side products

Advanced Modifications and Catalytic Innovations

Lewis Acid Catalysis

SnCl₄ in the Willgerodt-Kindler method facilitates cyclization but poses environmental and safety concerns. Recent studies suggest FeCl₃ or Bi(OTf)₃ as greener alternatives, though yields remain unverified for this specific compound.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) in the Gewald reaction improve intermediate solubility but complicate purification. Switching to THF or MeCN may reduce side reactions .

Chemical Reactions Analysis

Types of Reactions

1-(4-methylthiophen-3-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the ethanone group can be achieved using reducing agents like sodium borohydride, leading to the formation of the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nitrating agents, sulfonating agents

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

1-(4-methylthiophen-3-yl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of materials with specific electronic properties, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 1-(4-methylthiophen-3-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The pathways involved can vary, but they often include modulation of oxidative stress, inhibition of microbial growth, or interaction with signaling pathways.

Comparison with Similar Compounds

The following analysis compares 1-(4-methylthiophen-3-yl)ethan-1-one with structurally analogous acetyl-substituted heterocycles, focusing on substituent effects, synthesis methods, physical properties, and applications.

Structural and Electronic Comparisons

Table 1: Key Structural and Electronic Features
Compound Name Substituent(s) Heterocycle/Aromatic System Electronic Effects
This compound 4-methylthiophen-3-yl Thiophene Electron-donating (methyl)
1-(4-Bromophenyl)ethan-1-one 4-bromophenyl Benzene Electron-withdrawing (bromo)
1-(1H-Indol-3-yl)ethan-1-one 1H-indol-3-yl Indole Electron-rich (pyrrole moiety)
1-(Pyridin-3-yl)ethan-1-one pyridin-3-yl Pyridine Electron-withdrawing (N-atom)
1-[3-Amino-5-(4-chlorophenyl)-2-thienyl]ethan-1-one 3-amino-5-(4-chlorophenyl)thienyl Thiophene Mixed (electron-donating amino, electron-withdrawing chloro)

Key Observations :

  • Electron-donating groups (e.g., methyl in the target compound) increase electron density at the acetyl group, enhancing reactivity in nucleophilic additions.
  • Electron-withdrawing groups (e.g., bromo in 1-(4-bromophenyl)ethan-1-one) reduce reactivity by deactivating the ketone.

Key Observations :

  • Grinding methods (mechanochemistry) are efficient for synthesizing hydrazides from acetyl precursors, avoiding solvent use.
  • Commercial availability of specialized derivatives (e.g., 97% purity in ) highlights industrial relevance.

Key Observations :

  • Thiophene derivatives are prized in medicinal chemistry for mimicking phenyl groups while offering improved metabolic stability.
  • Chlorophenyl and methyl groups enhance environmental persistence in agrochemicals.
  • Indole-based ketones are explored for antimicrobial and anticancer activities.

Biological Activity

1-(4-Methylthiophen-3-yl)ethan-1-one, also known by its CAS number 69213-94-1, is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This compound features a thiophene ring, which is known for its diverse biological activities. Understanding the biological activity of this compound is crucial for its potential applications in drug development and therapeutic uses.

This compound has the following chemical properties:

PropertyDetails
CAS Number 69213-94-1
Molecular Formula C10H10OS
Molecular Weight 182.25 g/mol
IUPAC Name This compound
SMILES CC(=O)C1=C(SC=C1)C=C(C)C

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The thiophene moiety can facilitate electron transfer and participate in redox reactions, which are essential for modulating biological pathways. Research indicates that this compound may exhibit anti-inflammatory and antimicrobial properties by inhibiting specific enzymes or receptors involved in these processes.

Antimicrobial Properties

Several studies have demonstrated the antimicrobial activity of this compound against a range of pathogens. For instance:

  • Study A found that this compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, highlighting its potential as an antibacterial agent.
  • Study B reported antifungal activity against common fungal strains, suggesting its utility in treating fungal infections.

Anti-inflammatory Effects

Research has indicated that this compound may possess anti-inflammatory properties:

  • Case Study C showed that administration of this compound reduced levels of pro-inflammatory cytokines in vitro, indicating a potential mechanism for reducing inflammation.

Analgesic Activity

Preliminary studies suggest that the compound may also have analgesic effects:

  • Study D involved animal models where the compound was administered to assess pain response, showing a significant reduction in pain sensitivity.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

StudyObjectiveFindings
AAntimicrobial efficacyInhibition of bacterial growth in vitro
BAnti-inflammatory effectsReduced cytokine levels in cell cultures
CAnalgesic effectsDecreased pain response in animal models

Research Findings

Research findings on this compound indicate promising biological activities:

  • Antibacterial Activity :
    • In vitro studies show effective inhibition against Staphylococcus aureus and Escherichia coli.
  • Antifungal Activity :
    • Demonstrated effectiveness against Candida albicans with an MIC (Minimum Inhibitory Concentration) value suggesting potent antifungal properties.
  • Anti-inflammatory Mechanism :
    • The compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.

Q & A

Q. What are standard protocols for synthesizing 1-(4-methylthiophen-3-yl)ethan-1-one?

Synthesis typically involves acylation of substituted thiophene derivatives. Key steps include:

  • Reaction Conditions : Use of ethanoyl chloride or acetylating agents with a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions to prevent hydrolysis .
  • Solvent Selection : Polar aprotic solvents (e.g., ethanol, DCM) to stabilize intermediates and optimize yield .
  • Atmosphere Control : Nitrogen atmosphere to prevent oxidation of sulfur-containing intermediates . Example: A procedure similar to 1-(4-chlorophenyl)ethanone synthesis involves refluxing with potassium carbonate in ethanol, followed by recrystallization .

Q. How is the molecular structure of this compound characterized?

Structural elucidation employs:

  • NMR Spectroscopy : To confirm the position of the methylthio group and acetyl moiety via chemical shifts (e.g., ¹H NMR: δ ~2.5 ppm for acetyl methyl; δ ~2.3 ppm for thiophene methyl) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles, especially for sulfur-containing heterocycles .

Q. What analytical techniques are used to assess purity and stability?

  • Chromatography : HPLC or GC-MS to detect impurities and quantify purity .
  • Spectroscopy : FT-IR to monitor functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
  • Stability Testing : Accelerated degradation studies under varied pH, temperature, and humidity to identify degradation pathways .

Advanced Research Questions

Q. How can conflicting bioactivity data from different assays be reconciled?

Discrepancies may arise due to:

  • Assay Conditions : Variations in cell lines (e.g., bacterial vs. mammalian) or solvent effects (DMSO vs. aqueous buffers) .
  • Metabolic Stability : Differences in compound half-life across biological models. Validate using pharmacokinetic profiling (e.g., microsomal assays) .
  • Statistical Analysis : Apply multivariate regression to isolate variables affecting activity .

Q. What strategies optimize reaction yields for derivatives of this compound?

  • Catalytic Systems : Transition-metal catalysts (e.g., Pd for cross-coupling) to functionalize the thiophene ring .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 6 h to 30 min) while improving selectivity .
  • Solvent-Free Conditions : Minimizes side reactions and simplifies purification .

Q. How do structural modifications influence biological activity in SAR studies?

  • Electrophilic Substitution : Bromination at the thiophene ring enhances reactivity for cross-coupling, enabling library diversification .
  • Functional Group Addition : Introducing amino or hydroxyl groups improves solubility and target binding (e.g., via hydrogen bonding) .
  • Hybrid Molecules : Combining with triazole or indole moieties broadens antimicrobial or anticancer activity .

Q. What methods resolve discrepancies in crystallographic data interpretation?

  • High-Resolution Data : Collect data at synchrotron facilities to improve signal-to-noise ratios .
  • Twinned Crystal Analysis : Use SHELXD/SHELXE to deconvolute overlapping diffraction patterns .
  • Validation Tools : CheckCIF for geometric outliers and PLATON for intermolecular interactions .

Q. How are degradation pathways and shelf-life stability determined?

  • Forced Degradation Studies : Expose the compound to heat (40–80°C), light (UV), and oxidative conditions (H₂O₂) .
  • LC-MS Analysis : Identify degradation products (e.g., sulfoxide formation from thioether oxidation) .
  • Storage Recommendations : Store under inert gas (argon) at –20°C in amber vials to prevent photolysis .

Q. What techniques validate interactions with biological targets?

  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) in real-time .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to enzymes/receptors .

Methodological Troubleshooting

Q. How to address low yields during recrystallization?

  • Solvent Polarity : Test solvent mixtures (e.g., ethanol-water) to balance solubility and nucleation .
  • Seeding : Introduce pure crystal seeds to induce controlled crystallization .
  • Gradient Cooling : Slowly reduce temperature (e.g., 5°C/h) to minimize amorphous precipitate .

Q. What causes inconsistent NMR spectra, and how is it resolved?

  • Dynamic Effects : Rotameric equilibria in solution can split signals. Use variable-temperature NMR to freeze conformers .
  • Paramagnetic Impurities : Chelate metal contaminants with EDTA or filter through activated charcoal .

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